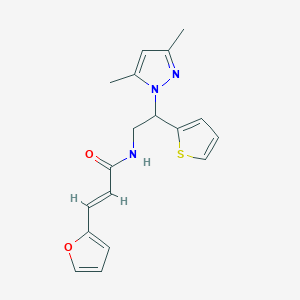

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide

CAS No.: 2035036-26-9

Cat. No.: VC6866274

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035036-26-9 |

|---|---|

| Molecular Formula | C18H19N3O2S |

| Molecular Weight | 341.43 |

| IUPAC Name | (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(furan-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C18H19N3O2S/c1-13-11-14(2)21(20-13)16(17-6-4-10-24-17)12-19-18(22)8-7-15-5-3-9-23-15/h3-11,16H,12H2,1-2H3,(H,19,22)/b8-7+ |

| Standard InChI Key | BCFWHFYELBWZHK-BQYQJAHWSA-N |

| SMILES | CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3)C |

Introduction

Synthesis

The synthesis of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common approach includes:

-

Preparation of 3,5-dimethyl-1H-pyrazole: This can be achieved by reacting acetylacetone with hydrazine hydrate under acidic conditions.

-

Synthesis of 2-(thiophen-2-yl)ethylamine: This involves reacting thiophene-2-carboxaldehyde with ethylamine in the presence of a reducing agent.

-

Coupling Reaction: The final step involves coupling 3,5-dimethyl-1H-pyrazole and 2-(thiophen-2-yl)ethylamine with 3-(furan-2-yl)acryloyl chloride under basic conditions to form the desired acrylamide compound.

Chemical Reactions

This compound can undergo various chemical reactions, including:

Oxidation

-

Reaction: The thiophene and furan rings can be oxidized to form sulfoxides or sulfones.

-

Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction

-

Reaction: The acrylamide group can be reduced to form the corresponding amine.

-

Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution

-

Reaction: The pyrazole, thiophene, and furan rings can undergo electrophilic or nucleophilic substitution reactions.

-

Conditions: Various electrophiles or nucleophiles under acidic or basic conditions.

Biological Activities

Compounds with similar structures have shown diverse biological activities:

Anticancer Activity

-

Pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

-

The presence of thiophene and furan rings may enhance these effects through additional mechanisms.

Anti-inflammatory Effects

-

Compounds with similar structures have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).

-

The pyrazole ring is particularly noted for its role in modulating inflammatory responses.

Potential Applications

Given its complex structure and potential biological activities, (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide may find applications in:

-

Pharmaceuticals: As a potential anticancer, anti-inflammatory, or antimicrobial agent.

-

Biotechnology: In the development of novel therapeutic agents or diagnostic tools.

Data Table: Chemical Reactions and Conditions

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | H2O2 or m-CPBA | Mild conditions | Sulfoxides or sulfones |

| Reduction | LiAlH4 or NaBH4 | Basic conditions | Corresponding amine |

| Substitution | Electrophiles/Nucleophiles | Acidic/Basic conditions | Substituted derivatives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume